Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18044985
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride -](/images/structure/VC18044985.png)
Specification
Molecular Formula | C9H16ClNO2 |
---|---|
Molecular Weight | 205.68 g/mol |
IUPAC Name | methyl 2-azabicyclo[3.2.1]octane-4-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-5-10-7-3-2-6(8)4-7;/h6-8,10H,2-5H2,1H3;1H |
Standard InChI Key | RXNIEGXUZBRMMN-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1CNC2CCC1C2.Cl |
Introduction
Chemical Structure and Nomenclature
The core structure of methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride consists of a bicyclic framework with a seven-membered ring system containing one nitrogen atom. The "2-azabicyclo[3.2.1]octane" designation indicates that the nitrogen is positioned at the second bridgehead carbon, while the carboxylate ester group (-COOCH₃) and hydrochloride salt are located at the fourth carbon . The stereochemistry of substituents significantly influences biological activity, as seen in related analogs where exo and endo configurations yield distinct pharmacological profiles .
Molecular Formula and Key Properties
While exact data for the hydrochloride salt are unavailable, the free base form can be inferred to have a molecular formula of C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol. Protonation of the nitrogen atom via hydrochloric acid would yield a molecular weight of 231.72 g/mol (assuming one HCl molecule). Comparative data from analogous compounds suggest:
Property | Analogous Compound (CAS 127648-29-7) | Analogous Compound (PubChem CID 170832) |
---|---|---|
Molecular Weight (g/mol) | 303.37 | 259.34 |
Density (g/cm³) | 1.126 | N/A |
Boiling Point (°C) | 376.8 | N/A |
LogP | 3.06 | N/A |
The hydrochloride salt likely exhibits high water solubility due to its ionic nature, contrasting with the moderate lipophilicity (LogP ≈ 3) of neutral azabicyclo esters .
Synthetic Approaches
General Strategies for Azabicyclo[3.2.1]octane Synthesis
The 2-azabicyclo[3.2.1]octane scaffold is typically constructed via intramolecular cyclization or ring-expansion reactions. Key methods include:
-
Mannich Cyclization: Primary amines react with formaldehyde and ketones to form bicyclic intermediates, as demonstrated in the synthesis of 8-azabicyclo[3.2.1]octane derivatives .
-
Transition Metal-Catalyzed Reactions: Palladium-mediated C–N coupling has been employed to install substituents at specific positions while preserving stereochemical integrity .
-
Reductive Amination: Ketones or aldehydes are condensed with amines under reducing conditions to form bridged structures, a strategy used in opioid receptor antagonist synthesis .
Proposed Synthesis Route for the Target Compound
A plausible pathway for methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride involves:
-
Formation of the Bicyclic Core: Cycloheptenone undergoes stereoselective [3+2] cycloaddition with a nitrone to establish the azabicyclo framework .
-
Esterification: Carboxylic acid intermediates are methylated using dimethyl carbonate or methyl iodide in the presence of a base .
-
Salt Formation: The free base is treated with hydrochloric acid in an aprotic solvent to yield the hydrochloride salt .
Critical challenges include controlling the exo/endo configuration of the carboxylate group and minimizing racemization during esterification .
Physicochemical and Spectroscopic Characterization
Spectral Data (Inferred from Analogs)
-
¹H NMR: Peaks between δ 3.6–3.8 ppm (ester -OCH₃), δ 2.5–3.2 ppm (bridging protons), and δ 1.2–2.1 ppm (methylene/methine protons) .
-
¹³C NMR: Carbonyl carbon at δ 170–175 ppm, ester methoxy at δ 50–55 ppm, and bridgehead carbons at δ 35–45 ppm .
-
IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and broad N–H/N⁺–H stretches near 2500–3000 cm⁻¹ for the hydrochloride salt .
Stability and Degradation
Azabicyclo esters are prone to hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid. The hydrochloride salt’s stability likely depends on storage conditions, with recommended temperatures below –20°C for long-term preservation .
Pharmacological Applications and Mechanisms
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
Structurally related compounds, such as pyrazole-azabicyclo[3.2.1]octane sulfonamides, exhibit potent NAAA inhibition (IC₅₀ = 16–42 nM) . NAAA regulates palmitoylethanolamide levels, making these compounds candidates for inflammatory and neuropathic pain management. The target compound’s ester group may enhance membrane permeability compared to carboxylic acid derivatives .
Mu Opioid Receptor Antagonism
8-Azabicyclo[3.2.1]octane derivatives with endo-configured substituents show high affinity for mu opioid receptors (Kᵢ < 10 nM) . Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride could serve as a peripherally restricted antagonist to mitigate opioid-induced constipation without central side effects .
Structure-Activity Relationship (SAR) Trends
-
Ester vs. Acid: Methyl esters improve bioavailability but reduce target engagement compared to free acids .
-
Bridgehead Substitution: Bulky groups at C-3 enhance receptor selectivity but increase metabolic clearance .
-
Stereochemistry: Endo-configured carboxylates exhibit 10–100x higher potency than exo isomers in receptor-binding assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume